molecular formula C23H25FN6O5S2 B609981 PF-06439015 mesylate CAS No. 1565822-20-9

PF-06439015 mesylate

Katalognummer: B609981
CAS-Nummer: 1565822-20-9
Molekulargewicht: 548.6084
InChI-Schlüssel: CVPQOLHPYNCJHK-RSUIGRPMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PF-06439015 mesylate (chemical formula: C22H23FN6O3S · CH3SO3H) is a methanesulfonate salt of the parent compound PF-06439013. While its exact therapeutic application remains under investigation, its structural features align with compounds targeting enzymatic pathways in oncology or inflammatory diseases. Limited published data exist on its pharmacokinetics or clinical efficacy, necessitating comparative analysis with established mesylate-based drugs.

Eigenschaften

CAS-Nummer

1565822-20-9

Molekularformel

C23H25FN6O5S2

Molekulargewicht

548.6084

IUPAC-Name

(R)-2-(5-(6-amino-5-((R)-1-(5-fluoro-2-(2H-1,2,3-triazol-2-yl)phenyl)ethoxy)pyridin-3-yl)-4-methylthiazol-2-yl)propane-1,2-diol mesylate

InChI

InChI=1S/C22H23FN6O3S.CH4O3S/c1-12-19(33-21(28-12)22(3,31)11-30)14-8-18(20(24)25-10-14)32-13(2)16-9-15(23)4-5-17(16)29-26-6-7-27-29;1-5(2,3)4/h4-10,13,30-31H,11H2,1-3H3,(H2,24,25);1H3,(H,2,3,4)/t13-,22-;/m1./s1

InChI-Schlüssel

CVPQOLHPYNCJHK-RSUIGRPMSA-N

SMILES

O[C@H](CC1=NC(C)=C(C2=CC(O[C@@H](C3=CC(F)=CC=C3N4N=CC=N4)C)=C(N)N=C2)S1)COS(C)(=O)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

PF-06439015;  PF 06439015;  PF06439015;  PF-06439015 mesylate; 

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Nafamostat Mesylate
  • Therapeutic Use : Anticoagulant during continuous kidney replacement therapy (CKRT) in critically ill patients .
  • Mechanism : Serine protease inhibitor, preventing filter clotting by inhibiting thrombin and other coagulation factors.
  • Key Findings: No significant dose-response relationship between 5–30 mg/hr doses and filter life during CKRT . Lacks evidence-based guidelines despite widespread use in Japan .
  • Advantage : Preferred in high bleeding-risk scenarios due to short half-life and reversible inhibition .
Nelfinavir Mesylate
  • Therapeutic Use : HIV-1 protease inhibitor with secondary activity against herpesviruses (HSV-1/HSV-2) and Kaposi’s sarcoma .
  • Mechanism : Blocks viral particle maturation and export.
  • Key Findings :
    • Clinical trials underway for Kaposi’s sarcoma (NCT03077451) .
    • Demonstrates broader antiviral activity beyond HIV .
Sorafenib Mesylate
  • Therapeutic Use : FDA-approved kinase inhibitor for advanced renal cancer .
  • Mechanism : Targets Raf kinase, VEGF, and PDGF receptors.
  • Advantage: First-line treatment for renal carcinoma with proven survival benefits .
Cetyl Tranexamate Mesylate
  • Therapeutic Use : Topical agent for skin discoloration .
  • Mechanism : Inhibits tyrosinase, reducing melanin synthesis.
  • Key Findings :
    • Superior skin penetration compared to tranexamic acid due to lipid-like structure .
    • Enables sustained release of active compounds .

Pharmacokinetic and Solubility Profiles

Compound Solubility Advantage Pharmacokinetic Insight
PF-06439015 mesylate Likely enhanced aqueous solubility (mesylate salt) Under investigation
Nafamostat mesylate Short half-life suitable for CKRT No dose-response in filter clotting
Nelfinavir mesylate Formulated for oral bioavailability Broad-spectrum antiviral activity
Cetyl tranexamate mesylate Lipophilic for dermal delivery Clinically validated for topical use

Clinical and Preclinical Data

This compound :

  • Potential applications inferred from structural analogs (e.g., kinase inhibitors like sorafenib) .

Nafamostat vs. Heparin/Citrate :

  • Requires comparative studies to establish superiority in CKRT .
  • Current use is empirical, highlighting the need for robust clinical data .

Sorafenib Mesylate :

  • Gold standard for renal cancer with a 2005 FDA approval .

Q & A

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer :
  • Physiologically Based PK (PBPK) Modeling : Simulate drug distribution in virtual human populations to identify bioavailability barriers (e.g., efflux transporters). Validate with paired in vitro-in vivo extrapolation (IVIVE) .
  • Tissue Microdialysis : Measure free drug concentrations in target tissues (e.g., bone marrow) to confirm therapeutic thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06439015 mesylate
Reactant of Route 2
Reactant of Route 2
PF-06439015 mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.